

1H NMR and 13C NMR spectra of 4-Chloro-isatoic anhydride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-isatoic anhydride

Cat. No.: B1580710

[Get Quote](#)

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of **4-Chloro-isatoic Anhydride**

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of **4-Chloro-isatoic anhydride** (CAS No: 40928-13-0).^[1] Systematically known as 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, this compound is a valuable building block in synthetic chemistry. This document provides a detailed interpretation of its spectral features, supported by established experimental protocols and theoretical principles, to serve as a definitive reference for researchers, scientists, and professionals in drug development and materials science.

Experimental Methodology: Acquiring High-Fidelity NMR Data

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and the precise setup of acquisition parameters. The following protocols are designed to ensure the generation of high-resolution, unambiguous spectra for **4-Chloro-isatoic anhydride**.

Sample Preparation Protocol

The choice of solvent is the most critical decision in preparing an NMR sample. The solvent must dissolve the analyte without reacting with it and should not have signals that obscure the analyte's resonances. Deuterated solvents are essential to avoid a large, overwhelming solvent signal in ^1H NMR spectra.

Step-by-Step Protocol:

- Analyte Weighing: Accurately weigh approximately 5-10 mg of **4-Chloro-isatoic anhydride** powder.
- Solvent Selection: Deuterated acetone (Acetone-d₆) is a suitable solvent, as demonstrated in reference spectra.^{[1][2]} Deuterated dimethyl sulfoxide (DMSO-d₆) is another excellent option due to its high dissolving power for polar, heterocyclic compounds.^[3]
- Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
- Homogenization: Securely cap the NMR tube and gently vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear, homogenous solution.
- Standard Addition (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.^[4]

NMR Spectrometer Configuration

The following parameters are typical for a modern 400 or 500 MHz NMR spectrometer and are optimized for a small organic molecule like **4-Chloro-isatoic anhydride**.

Parameter	¹ H NMR Specification	¹³ C NMR Specification	Rationale
Spectrometer Freq.	400-500 MHz	100-125 MHz	Higher fields provide better signal dispersion and sensitivity.
Solvent	Acetone-d ₆	Acetone-d ₆	Chosen for analyte solubility and well-characterized residual peaks. ^[5]
Internal Standard	TMS (0.00 ppm)	TMS (0.00 ppm)	Provides a universal reference point for chemical shifts. ^[6]
Temperature	298 K (25 °C)	298 K (25 °C)	Standard ambient temperature for routine analysis.
Number of Scans	16-32	1024-4096	More scans are needed for ¹³ C due to its low natural abundance (~1.1%). ^[7]
Decoupling	Not Applicable	Proton Broadband Decoupling	Simplifies the spectrum to single lines for each unique carbon, improving clarity. ^[8]

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The experimental spectrum of **4-Chloro-isatoic anhydride**, acquired in Acetone-d₆, reveals four distinct signals.^{[1][2]}

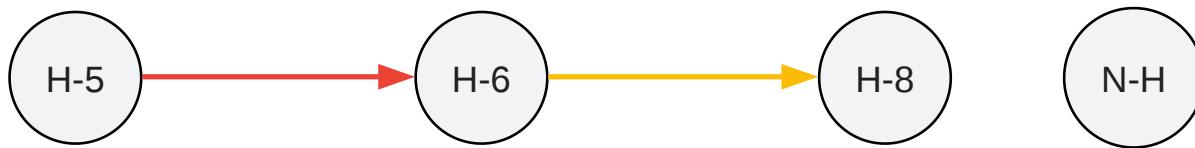
Data Summary and Peak Assignments

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
A	11.84	Broad Singlet (bs)	-	1H	NH
B	7.90 - 7.92	Doublet (d)	8.6 Hz	1H	Ar-H (H-5)
C	7.28 - 7.30	Doublet of Doublets (dd)	8.5 Hz, ~2.0 Hz	1H	Ar-H (H-6)
D	7.13 - 7.14	Doublet (d)	~2.0 Hz	1H	Ar-H (H-8)

Note: The reported singlet for the H-8 proton and doublet for the H-6 proton in the source data[1][2] are re-interpreted here based on established coupling patterns for this substitution.

The H-6 proton should be a doublet of doublets, and the H-8 proton a doublet due to meta-coupling.

Detailed Signal Interpretation


- Signal A (11.84 ppm): This highly deshielded, broad singlet is characteristic of the N-H proton of the cyclic carbamate (anhydride) structure.[9] Its broadness is due to quadrupole broadening from the adjacent ^{14}N nucleus and potential chemical exchange with trace amounts of water.
- Signal B (7.91 ppm): This doublet corresponds to the H-5 proton. It is the most downfield of the aromatic protons due to its position ortho to a carbonyl group (C-4), which exerts a

strong electron-withdrawing anisotropic effect.[10] It appears as a doublet because it is coupled only to the adjacent H-6 proton (ortho-coupling).

- Signal C (7.29 ppm): This signal is assigned to the H-6 proton. It experiences coupling from two different protons: a large ortho-coupling ($J \approx 8.5$ Hz) to H-5 and a smaller meta-coupling ($J \approx 2.0$ Hz) to H-8. This results in a doublet of doublets pattern.
- Signal D (7.14 ppm): This signal corresponds to the H-8 proton. It is located ortho to the electron-donating nitrogen atom and meta to the electron-withdrawing chloro group. It appears as a doublet due to the small meta-coupling to the H-6 proton.

Visualization of Proton Coupling

The following diagram illustrates the spin-spin coupling relationships between the aromatic protons of **4-Chloro-isatoic anhydride**.

[Click to download full resolution via product page](#)

Caption: ^1H - ^1H spin-spin coupling network in **4-Chloro-isatoic anhydride**.

Analysis of the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides information about their chemical environment. While direct experimental data for the title compound is not readily available, a highly accurate prediction can be made based on the known spectrum of the parent compound, isatoic anhydride[3], and established substituent chemical shift (SCS) effects for chlorine on a benzene ring.[11]

Predicted ^{13}C Chemical Shifts and Assignments

Carbon Label	Predicted Chemical Shift (δ , ppm)	Rationale for Shift
C-2 (C=O)	~163	Carbonyl carbon of the anhydride, highly deshielded. [12]
C-4 (C=O)	~148	Carbonyl carbon of the cyclic carbamate, deshielded.
C-8a	~140	Quaternary aromatic carbon adjacent to nitrogen.
C-7	~135	Quaternary aromatic carbon directly bonded to the electronegative Cl atom (ipso-carbon).
C-5	~130	Aromatic CH carbon, ortho to a carbonyl group.
C-6	~125	Aromatic CH carbon.
C-4a	~118	Quaternary aromatic carbon ortho to two carbonyl groups.
C-8	~115	Aromatic CH carbon, ortho to nitrogen.

Note: These are estimated values. The actual chemical shifts may vary depending on the solvent and experimental conditions.[13]

Rationale for Predicted Shifts

- Carbonyl Carbons (C-2, C-4): These carbons appear at the most downfield region of the spectrum (>145 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms.[7]
- Aromatic Carbons: The chloro-substituent at C-7 significantly influences the aromatic region. The ipso-carbon (C-7) is expected to be deshielded. The other carbons (C-5, C-6, C-8) will

have their chemical shifts modulated by the combined electronic effects of the chlorine, the fused heterocyclic ring, and the carbonyl groups. The symmetry of the parent molecule is broken, resulting in eight distinct carbon signals.[14]

Visualization of Molecular Structure

The diagram below shows the IUPAC numbering for the carbon atoms in **4-Chloro-isatoic anhydride** (7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione).

Caption: Molecular structure and numbering of **4-Chloro-isatoic anhydride**.

Conclusion

The combined analysis of ^1H and ^{13}C NMR spectra provides an unambiguous structural confirmation of **4-Chloro-isatoic anhydride**. The ^1H NMR spectrum is characterized by a downfield N-H singlet and three distinct aromatic signals whose splitting patterns are fully consistent with the 7-chloro substitution pattern. The predicted ^{13}C NMR spectrum complements this analysis by identifying all eight unique carbon environments, including two deshielded carbonyl carbons. This guide serves as a practical reference, empowering researchers to confidently identify and characterize this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-isatoic anhydride CAS#: 40928-13-0 [chemicalbook.com]
- 2. 4-Chloro-isatoic anhydride | 40928-13-0 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. chem.washington.edu [chem.washington.edu]
- 6. kgroup.du.edu [kgroup.du.edu]

- 7. compoundchem.com [compoundchem.com]
- 8. C4H9Cl (CH₃)₂CH₂Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Isatoic Anhydride(118-48-9) 1H NMR spectrum [chemicalbook.com]
- 10. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. web.pdx.edu [web.pdx.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectra of 4-Chloro-isatoic anhydride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580710#1h-nmr-and-13c-nmr-spectra-of-4-chloro-isatoic-anhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

